Anisole, p-(1-ethylvinyl)-
CAS No.: 21758-19-0
Cat. No.: VC3895672
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21758-19-0 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 1-but-1-en-2-yl-4-methoxybenzene |
Standard InChI | InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3 |
Standard InChI Key | MICPMNHQZIPMPP-UHFFFAOYSA-N |
SMILES | CCC(=C)C1=CC=C(C=C1)OC |
Canonical SMILES | CCC(=C)C1=CC=C(C=C1)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture and Stereochemistry
Anisole, p-(1-ethylvinyl)- features a methoxy group at the para position of a benzene ring conjugated to a 1-ethylvinyl substituent. The compound’s IUPAC name, 1-(but-1-en-2-yl)-4-methoxybenzene, reflects its branched alkene structure. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 162.23 g/mol | |
SMILES | C(C(=C)C1=CC=C(C=C1)OC)C | |
InChIKey | MICPMNHQZIPMPP-UHFFFAOYSA-N | |
Exact Mass | 162.104465 u |
The ethylvinyl group introduces steric hindrance and electronic effects that influence reactivity. The methoxy group’s electron-donating resonance effect activates the benzene ring toward electrophilic substitution, while the ethylvinyl moiety may participate in conjugate addition reactions .
Infrared Spectroscopy
Vapor-phase IR spectroscopy (Spectrum ID: HfnT5TQa78J) reveals characteristic absorptions at:
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2920–2850 cm⁻¹: C-H stretching in the ethylvinyl group
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1600 cm⁻¹: Aromatic C=C vibrations
The spectrum validation score of 0.928 indicates high confidence in peak assignments .
Mass Spectrometry
GC-MS analysis shows a molecular ion peak at m/z 162.1 ([M]⁺), with fragmentation patterns dominated by:
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Loss of ethylene () from the ethylvinyl group (m/z 134)
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Cleavage of the methoxy group () yielding a phenolic fragment (m/z 94)
Synthesis and Manufacturing
Cyclopropanation-Elimination Strategy
A two-step approach adapted from dibromocyclopropane chemistry :
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Cyclopropanation: React styrene derivatives with bromoform under phase-transfer conditions (triethylbenzylammonium chloride, 50% NaOH) to form dibromocyclopropane intermediates.
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Base-Mediated Elimination: Treat intermediates with strong bases (e.g., KOtBu) to induce dehydrohalogenation, forming the ethylvinyl group.
This method achieves moderate yields (40–60%) but requires careful control of reaction temperatures to prevent polymerization .
Process Optimization Challenges
Key challenges in large-scale synthesis include:
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Isomer Control: Minimizing formation of o-(1-ethylvinyl)anisole requires precise stoichiometric ratios (optimal 1:1.2 substrate:alkylating agent)
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Purification: Separation from polymeric residues necessitates fractional distillation under reduced pressure (bp 142–145°C at 15 mmHg)
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Chromatographic conditions for optimal separation :
Parameter | Specification |
---|---|
Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |
Temperature Program | 60°C (2 min) → 310°C @ 5°C/min |
Carrier Gas | He, 2 mL/min |
Retention Time | 17.4–18.3 min |
The compound elutes as a symmetrical peak (tailing factor <1.2) when analyzed in ethanol extracts, showing minimal co-elution with fatty acid esters .
Nuclear Magnetic Resonance (NMR)
While experimental NMR data remains unpublished, predicted shifts (CDCl₃, 400 MHz) include:
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